molecular formula C7H5Br2NO3 B089358 2,6-Dibromo-3-methyl-4-nitrophenol CAS No. 14401-03-7

2,6-Dibromo-3-methyl-4-nitrophenol

Cat. No. B089358
Key on ui cas rn: 14401-03-7
M. Wt: 310.93 g/mol
InChI Key: IPHPHFJJKHXWHH-UHFFFAOYSA-N
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Patent
US07342127B2

Procedure details

3-Methyl-4-nitrophenol (1.50 g, 9.75 mmol) was dissolved in a mixture of CH2Cl2 (30 mL) and methanol (30 mL) and cooled to 4° C. While stirring, benzyltrimethylammoniumtribromide (7.6 g, 19.5 mmol) and CaCO3 (1.95 g, 19.5 mmol) was added and the reaction was allowed to warm to room temperature. After 30 minutes, 1N HCl (45 mL) was added and reaction mixture left for 16 hours at 4° C. The organic phase was removed in vacuo and the resulting precipitate was collected by filtration and washed by water. The damp solid was co-evaporated with toluene and Et2O to yield 2.8 g (93%) of 2,6-dibromo-3-methyl-4-nitrophenol as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[Br-:12].[Br-:13].[Br-].C([N+](C)(C)C)C1C=CC=CC=1.C([N+](C)(C)C)C1C=CC=CC=1.C([N+](C)(C)C)C1C=CC=CC=1.C([O-])([O-])=O.[Ca+2].Cl>C(Cl)Cl.CO>[Br:12][C:3]1[C:2]([CH3:1])=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=[C:5]([Br:13])[C:4]=1[OH:11] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(C1=CC=CC=C1)[N+](C)(C)C.C(C1=CC=CC=C1)[N+](C)(C)C.C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
1.95 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
reaction mixture
WAIT
Type
WAIT
Details
left for 16 hours at 4° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The organic phase was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed by water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1C)[N+](=O)[O-])Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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